3-Oxo-21|A-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone
Description
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone is a cytotoxic tirucallane-type C26 triterpenoid isolated from the stem bark of Aphanamixis grandifolia (). Its molecular formula is C27H40O4 (MW: 428.6), featuring a 3-oxo group, a 21α-methoxy substituent, and a tetranortirucallane skeleton with a γ-lactone ring bridging C-23 and C-21 (). The compound (CAS: 1260173-73-6) exhibits notable cytotoxicity, making it a subject of interest in anticancer research ().
Properties
Molecular Formula |
C27H40O4 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4S,5R)-5-methoxy-4-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C27H40O4/c1-24(2)20-8-7-19-18(25(20,3)12-11-21(24)28)10-14-26(4)17(9-13-27(19,26)5)16-15-22(29)31-23(16)30-6/h7,16-18,20,23H,8-15H2,1-6H3/t16-,17-,18-,20-,23+,25+,26-,27+/m0/s1 |
InChI Key |
XFNPHQKEXAQLKO-WNURWBIPSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5CC(=O)O[C@H]5OC)C |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5OC)C)C)C |
Origin of Product |
United States |
Biological Activity
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone is a triterpenoid compound derived from the stem bark of Aphanamixis grandifolia. This compound has garnered attention due to its notable cytotoxic properties against various cancer cell lines. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C27H40O4
- Molecular Weight : 428.6 g/mol
- CAS Number : 1260173-73-6
- Appearance : Solid at room temperature
Biological Activity Overview
3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone exhibits significant cytotoxicity against multiple tumor cell lines. Research indicates its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
Cytotoxic Effects
The compound has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- SGC-7901 (gastric cancer)
- BGC-823 (gastric cancer)
The results from various studies suggest that 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone shows promising cytotoxic effects across these cell lines. The following table summarizes the cytotoxic activity observed in different studies:
Research indicates that the cytotoxic effects of 3-Oxo-21α-methoxy-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone may be attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting the G1 phase.
- Synergistic Effects with Other Agents : Studies have shown that when combined with glucocorticoids, the anti-cancer activity is significantly enhanced.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
-
Study on Cytotoxicity in Canine Cancer Cells :
- Researchers investigated the effects of methoxy-substituted lactones on canine lymphoma and leukemia cells.
- Results indicated that these compounds effectively killed cancer cells in vitro and suggested potential applications in veterinary oncology.
-
Mechanistic Study on Cell Lines :
- A detailed analysis was conducted using flow cytometry and Western blot techniques to assess apoptosis markers.
- Findings revealed that the presence of methoxy groups in the structure significantly influenced the cytotoxic potency of related compounds.
-
Comparative Study with Other Triterpenoids :
- Comparative analyses showed that while other triterpenoids exhibit similar properties, 3-Oxo-21α-methoxy has a unique profile that enhances its effectiveness against specific cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound belongs to a class of tetranortirucallane lactones with variations at C-3 (oxo vs. hydroxy) and C-21 (methoxy, ethoxy, or absence of substituents). Key analogs include:
Table 1: Structural Comparison of Tetranortirucallane Lactones
Key Observations :
- C-3 Position: The presence of a 3-oxo group (vs.
- C-21 Substituents : The α-methoxy group in the target compound may improve metabolic stability compared to analogs lacking this group (e.g., compound 3 in ) or those with ethoxy ().
- Stereochemistry : β-methoxy analogs (e.g., 3-Oxo-21β-methoxy-...) from Aphanamixis grandifolia () were less studied but may exhibit divergent bioactivity due to spatial orientation.
Table 2: Cytotoxic Activity of Selected Analogs
Key Findings :
- 2).
- 3-Oxo vs. 3α-Hydroxy : Oxo derivatives generally show stronger activity than hydroxy variants, as seen in Dysoxylum lenticellatum isolates ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
